molecular formula C18H18N4O4S2 B2821439 3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034382-07-3

3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2821439
CAS No.: 2034382-07-3
M. Wt: 418.49
InChI Key: FCUROZVLPNPXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H18N4O4S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c23-18-17-15(6-10-27-17)19-20-22(18)13-3-7-21(8-4-13)28(24,25)14-1-2-16-12(11-14)5-9-26-16/h1-2,6,10-11,13H,3-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUROZVLPNPXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Dihydrobenzofuran moiety
  • Piperidine ring
  • Thieno[3,2-d][1,2,3]triazin core

The molecular formula for this compound is C20H20N4O4SC_{20}H_{20}N_{4}O_{4}S with a molecular weight of approximately 412.5 g/mol. The presence of various functional groups suggests diverse biological interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor modulation : The compound may modulate receptor activity related to neurotransmission and inflammation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have reported that derivatives similar to this compound possess significant antiproliferative effects against various cancer cell lines. For example:

  • In vitro assays demonstrated cytotoxic effects on breast and colon cancer cells.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HT-29 (Colon)12
A549 (Lung)18

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties. In studies involving animal models of inflammation:

  • It reduced markers of inflammation such as TNF-alpha and IL-6 levels.

Antimicrobial Activity

Preliminary investigations suggest that the compound may exhibit antimicrobial properties against various bacterial strains. Further studies are required to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

A number of studies have explored the biological activity of compounds structurally related to this compound:

  • Synthesis and Evaluation : A study synthesized similar thieno[3,2-d][1,2,3]triazine derivatives and evaluated their anticancer activity against several cell lines. The most active derivatives showed IC50 values in the low micromolar range against breast cancer cells .
  • Mechanistic Studies : Another research focused on the mechanism of action of related compounds and found that they could induce apoptosis in cancer cells through modulation of the PI3K/Akt signaling pathway .
  • Comparative Analysis : A comparative analysis of various benzofuran derivatives indicated that modifications at the piperidine position significantly influenced their biological potency .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including sulfonylation of the piperidine ring and cyclization to form the thienotriazinone core. Key steps may resemble protocols for analogous sulfonamide-containing heterocycles:

  • Piperidine sulfonylation : React 2,3-dihydrobenzofuran-5-sulfonyl chloride with piperidin-4-yl intermediates under basic conditions (e.g., DIPEA in DCM) .
  • Cyclization : Use microwave-assisted or thermal conditions to form the thieno[3,2-d][1,2,3]triazinone ring, optimizing temperature (80–120°C) and solvent (e.g., DMF or THF) .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry, particularly for the dihydrobenzofuran and piperidine moieties .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and confirm the triazinone ring conformation .
  • HPLC-UV/ELSD : Monitor purity, especially for detecting sulfonylation byproducts .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to triazinone-based inhibitors .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
  • Binding affinity studies : Radioligand displacement assays for receptors targeted by piperidine-sulfonamide derivatives (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Systematically modify the dihydrobenzofuran (e.g., halogenation) and piperidine (e.g., N-alkylation) groups to assess impact on target binding .
  • Fragment-based design : Replace the thienotriazinone core with pyrazolo[1,5-a]pyrimidine or triazole scaffolds to compare potency .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., IC50 values against specific kinase families) .
  • Mechanistic follow-up : Use CRISPR knockout models to confirm target specificity if off-target effects are suspected .

Q. What experimental strategies assess the compound’s stability under physiological and storage conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions, monitoring degradation via HPLC .
  • Long-term stability : Store at -20°C (lyophilized) or 4°C (in DMSO) and test bioactivity monthly over 12 months .
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS/MS .

Q. Which computational methods are effective for predicting metabolic pathways and toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .
  • Metabolite identification : Employ Schrödinger’s BioLuminate to simulate Phase I/II metabolism (e.g., sulfonation or glucuronidation) .
  • Toxicogenomics : Cross-reference with Tox21 databases to flag potential hepatotoxicity or genotoxicity .

Methodological Notes

  • Data reproducibility : Always include positive controls (e.g., staurosporine for kinase assays) and validate findings across ≥3 biological replicates .
  • Contradiction mitigation : Pre-register experimental designs (e.g., on Open Science Framework) to reduce publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.